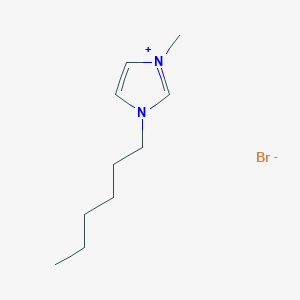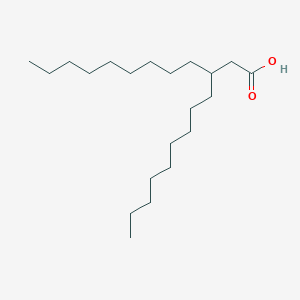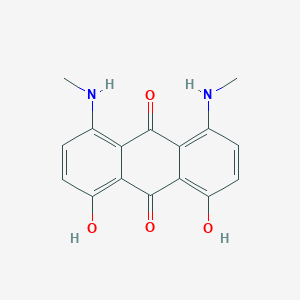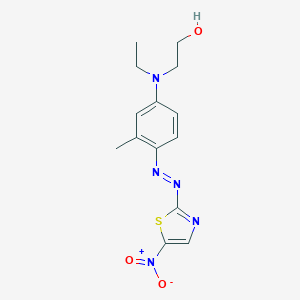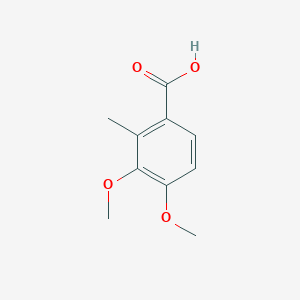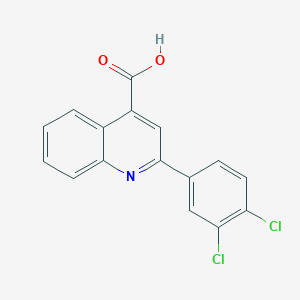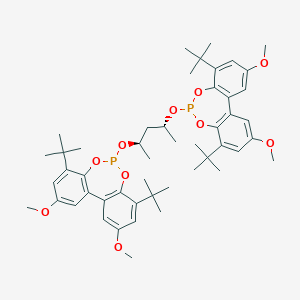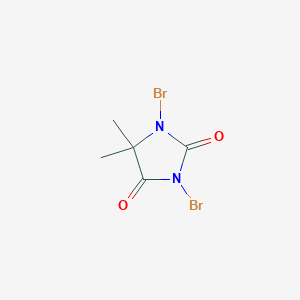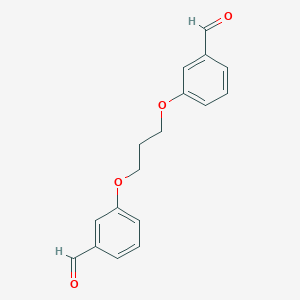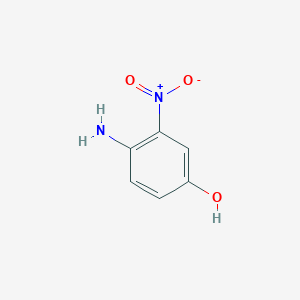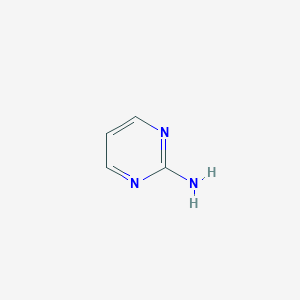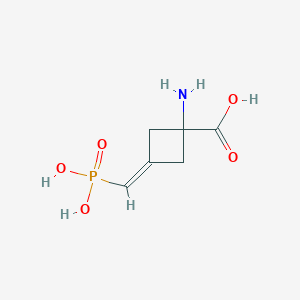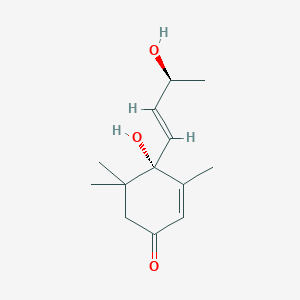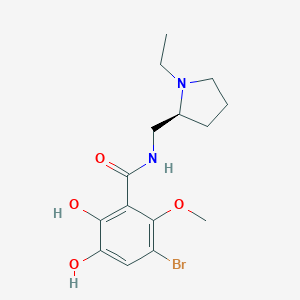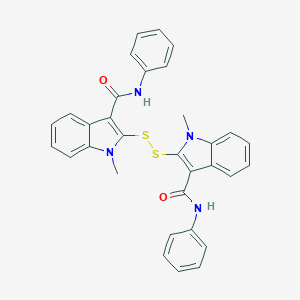
Dtb-mpica
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dtb-mpica, also known as 2,6-dithiobis(N-(1-methylpropyl)-4-chloroaniline), is a chemical compound that has been widely used in scientific research due to its unique properties. Dtb-mpica is a member of the arylamine-based electron transport materials family and has shown promising results in various applications. In
Mécanisme D'action
The mechanism of action of Dtb-mpica involves its ability to transport electrons efficiently. In OLEDs, Dtb-mpica is used as an electron transport material, where it facilitates the transfer of electrons from the cathode to the emissive layer. Additionally, Dtb-mpica has been shown to act as a hole-blocking layer by preventing the holes from reaching the emissive layer, resulting in improved device performance.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Dtb-mpica. However, studies have shown that Dtb-mpica is not toxic to cells and does not induce cell death. Additionally, Dtb-mpica has been shown to be stable under various conditions, making it an ideal choice for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dtb-mpica in lab experiments is its excellent electron transport properties, which make it an ideal choice for use in OLEDs. Additionally, Dtb-mpica is stable under various conditions, making it easy to handle and store. However, one of the limitations of using Dtb-mpica is its high cost, which can limit its use in some lab experiments.
Orientations Futures
There are several future directions for the use of Dtb-mpica in scientific research. One potential application is in the development of high-performance OLEDs. Additionally, Dtb-mpica can be used as a hole-blocking layer in perovskite solar cells, which can improve their efficiency. Furthermore, Dtb-mpica can be used in the development of biosensors and other electronic devices.
Conclusion
In conclusion, Dtb-mpica is a promising chemical compound that has shown excellent electron transport properties. Its use in scientific research has resulted in improved device performance in OLEDs and other electronic devices. Although there is limited research on its biochemical and physiological effects, Dtb-mpica has been shown to be stable and safe for use in scientific research. With its potential applications in various fields, Dtb-mpica is a compound worth exploring further.
Méthodes De Synthèse
The synthesis of Dtb-mpica involves a multi-step process that includes the reaction of 4-chloroaniline with thionyl chloride to form 4-chloroanilinium chloride. The next step involves the reaction of 4-chloroanilinium chloride with 1-methylpropylamine to form N-(1-methylpropyl)-4-chloroaniline. Finally, the reaction of N-(1-methylpropyl)-4-chloroaniline with sulfur powder leads to the formation of Dtb-mpica.
Applications De Recherche Scientifique
Dtb-mpica has been extensively used in scientific research as an electron transport material in organic light-emitting diodes (OLEDs). OLEDs are a type of light-emitting diode that uses organic compounds as the emissive layer. Dtb-mpica has shown excellent electron transport properties, making it an ideal choice for use in OLEDs. Additionally, Dtb-mpica has been used as a hole-blocking layer in OLEDs, which has resulted in improved device performance.
Propriétés
Numéro CAS |
156135-84-1 |
|---|---|
Nom du produit |
Dtb-mpica |
Formule moléculaire |
C32H26N4O2S2 |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
1-methyl-2-[[1-methyl-3-(phenylcarbamoyl)indol-2-yl]disulfanyl]-N-phenylindole-3-carboxamide |
InChI |
InChI=1S/C32H26N4O2S2/c1-35-25-19-11-9-17-23(25)27(29(37)33-21-13-5-3-6-14-21)31(35)39-40-32-28(24-18-10-12-20-26(24)36(32)2)30(38)34-22-15-7-4-8-16-22/h3-20H,1-2H3,(H,33,37)(H,34,38) |
Clé InChI |
PRTBWEHHMHBKER-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1SSC3=C(C4=CC=CC=C4N3C)C(=O)NC5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1SSC3=C(C4=CC=CC=C4N3C)C(=O)NC5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
Synonymes |
2,2-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide) DTB-MPICA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



